Bepridil hydrochloride
Overview
Description
Bepridil Hydrochloride: is a long-acting, non-selective calcium channel blocker with significant anti-anginal activity. It produces substantial coronary vasodilation and modest peripheral effects. It has antihypertensive and selective anti-arrhythmia activities and acts as a calmodulin antagonist . This compound is not chemically related to other calcium channel blockers such as diltiazem hydrochloride, nifedipine, and verapamil hydrochloride .
Mechanism of Action
Target of Action
Bepridil hydrochloride is a non-selective calcium channel blocker with significant anti-anginal activity . It primarily targets the slow calcium (L-type) and fast sodium inward currents in myocardial and vascular smooth muscle . It also interferes with calcium binding to calmodulin , a protein that plays a crucial role in calcium signal transduction in cells.
Mode of Action
This compound inhibits the transmembrane influx of calcium ions into cardiac and vascular smooth muscle . This inhibition has been demonstrated in isolated myocardial and vascular smooth muscle preparations, where both the slope of the calcium dose-response curve and the maximum calcium-induced inotropic response were significantly reduced by bepridil . In cardiac myocytes in vitro, bepridil was shown to be tightly bound to actin .
Biochemical Pathways
This compound affects several biochemical pathways. It decreases calcium influx through potential-dependent and receptor-operated sarcolemmic calcium channels and acts intracellularly as a calmodulin antagonist and calcium sensitizer . In cardiac muscle, it enhances the sensitivity of troponin C to calcium, stimulates myofibrillar adenosine triphosphatase activity, removes calmodulin’s inhibitory effect on sarcoplasmic reticulum calcium release, and inhibits sodium-calcium exchange .
Pharmacokinetics
This compound is completely absorbed from the gastrointestinal tract, but first-pass extraction reduces oral bioavailability to approximately 60% . After single-dose administration, the elimination half-life of bepridil averages 33 hours . Upon multiple dosing, a half-life of 42 hours is found . Bepridil is completely metabolized, presumably by hepatic oxidative processes . A total of 17 metabolites have been identified, but the contribution of any of these metabolites to observed clinical response is currently unclear .
Result of Action
The action of this compound results in significant coronary vasodilation and modest peripheral effects . It has antihypertensive and selective anti-arrhythmia activities . It regularly reduces heart rate and arterial pressure at rest and at a given level of exercise by dilating peripheral arterioles and reducing total peripheral resistance (afterload) against which the heart works .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, in a study investigating the toxicity of Bepridil on rat myocardial H9c2 cells, it was found that after treatment with Bepridil, the cells became overloaded with Ca2+ and entered a state of cytoplasmic vacuolization and nuclear abnormality . Bepridil treatment resulted in several morphological abnormalities in zebrafish embryo models, including pericardium enlargement, yolk sac swelling, and growth stunting . This suggests that the environment in which Bepridil is administered can influence its action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Bepridil hydrochloride has inhibitory effects on both the slow calcium (L-type) and fast sodium inward currents in myocardial and vascular smooth muscle . It interferes with calcium binding to calmodulin, and blocks both voltage and receptor operated calcium channels . This compound inhibits the transmembrane influx of calcium ions into cardiac and vascular smooth muscle .
Cellular Effects
This compound treatment resulted in several morphological abnormalities in zebrafish embryo models, including pericardium enlargement, yolk sac swelling, and growth stunting . The hemodynamic effects on fetal development resulted in abnormal cardiovascular circulation and myocardial weakness .
Molecular Mechanism
The mechanism of action of this compound involves inhibitory effects on both the slow calcium (L-type) and fast sodium inward currents in myocardial and vascular smooth muscle . It interferes with calcium binding to calmodulin, and blocks both voltage and receptor operated calcium channels . This compound inhibits the transmembrane influx of calcium ions into cardiac and vascular smooth muscle .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have a significant relationship between dose and plasma concentration . The intensity of the correlation was moderate, indicating that the effects of this compound can change over time .
Dosage Effects in Animal Models
In animal models, this compound consistently causes a small but significant heart-rate reduction, which can contribute to reducing myocardial oxygen consumption
Metabolic Pathways
This compound is completely metabolized, presumably by hepatic oxidative processes . A total of 17 metabolites have been identified, but the contribution of any of these metabolites to observed clinical response is currently unclear .
Transport and Distribution
This compound is completely absorbed from the gastrointestinal tract, but first-pass extraction reduces oral bioavailability to approximately 60% . After single-dose administration, the elimination half-life of this compound averages 33 hours .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Bepridil Hydrochloride involves the reaction of N-benzyl-N-(3-isobutoxy-2-pyrrolidin-1-yl-propyl)aniline with hydrochloric acid. The reaction conditions typically include a controlled temperature environment to ensure the stability of the compound .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: : Bepridil Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome .
Major Products: : The major products formed from these reactions include derivatives of this compound with modified pharmacological properties .
Scientific Research Applications
Chemistry: : In chemistry, Bepridil Hydrochloride is used as a reference compound in the study of calcium channel blockers .
Biology: : In biological research, it is used to study the effects of calcium channel blockers on cellular processes .
Medicine: : Medically, this compound is used to treat hypertension and chronic stable angina. It has also been studied for its potential use in treating atrial fibrillation and other cardiovascular disorders .
Industry: : In the pharmaceutical industry, this compound is used in the development of new drugs targeting calcium channels .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include diltiazem hydrochloride, nifedipine, and verapamil hydrochloride .
Uniqueness: : Unlike other calcium channel blockers, Bepridil Hydrochloride has inhibitory effects on both slow calcium and fast sodium inward currents. It also interferes with calcium binding to calmodulin, which is not a common feature among other calcium channel blockers .
Properties
IUPAC Name |
N-benzyl-N-[3-(2-methylpropoxy)-2-pyrrolidin-1-ylpropyl]aniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O.ClH/c1-21(2)19-27-20-24(25-15-9-10-16-25)18-26(23-13-7-4-8-14-23)17-22-11-5-3-6-12-22;/h3-8,11-14,21,24H,9-10,15-20H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBBWYGMTNAYNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC(CN(CC1=CC=CC=C1)C2=CC=CC=C2)N3CCCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
64706-54-3 (Parent) | |
Record name | Bepridil hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068099865 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00964274 | |
Record name | Bepridil hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00964274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68099-86-5, 74764-40-2 | |
Record name | Bepridil hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68099-86-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bepridil hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068099865 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BEPRIDIL HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758390 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bepridil hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00964274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-benzyl-β-[(2-methylpropoxy)methyl]-N-phenylpyrrolidine-1-ethylamine monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.229 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BEPRIDIL HYDROCHLORIDE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TN7FF3W4M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Bepridil hydrochloride?
A1: this compound (BP) functions as a calcium channel blocker, primarily targeting L-type calcium channels in vascular smooth muscle cells. [, ] This action leads to vasodilation, increasing coronary blood flow and reducing myocardial oxygen demand. [] It exhibits a greater inhibitory effect on potential-dependent calcium channels than receptor-operated channels. [] Additionally, BP influences intracellular calcium release, differentiating its action from other calcium channel blockers. []
Q2: How does this compound compare to other calcium channel blockers like Nifedipine, Verapamil hydrochloride, and Diltiazem hydrochloride in its effects on vascular smooth muscle?
A2: Studies comparing this compound to Nifedipine, Verapamil hydrochloride, and Diltiazem hydrochloride show distinct differences. While all four calcium channel blockers effectively inhibit potential-dependent calcium channel activity in vascular smooth muscle, BP uniquely inhibits receptor-operated calcium channels in a concentration-dependent manner. [] This difference translates to BP's additional ability to suppress norepinephrine-induced contractions in a calcium-free environment, unlike Diltiazem hydrochloride. []
Q3: What evidence suggests that this compound might have clinical benefits in patients with atrial fibrillation?
A3: this compound has demonstrated efficacy in the pharmacological conversion of atrial fibrillation (AF). Research suggests that BP may restore the impaired function of circulating CD34+CD45- cells (endothelial progenitor cells) observed in patients with persistent AF. [, ] This restoration of function may contribute to BP's effectiveness in treating AF.
Q4: How does the plasma concentration of this compound correlate with its efficacy in treating atrial fibrillation?
A4: Studies in Japanese patients with AF demonstrate a strong relationship between this compound's plasma concentration and its clinical efficacy. Achieving a plasma concentration of approximately 300 ng/mL appears crucial for therapeutic benefit. [, ] Monitoring plasma levels during treatment can help optimize efficacy and minimize the risk of adverse effects. []
Q5: What are the potential risks associated with this compound administration, particularly regarding cardiac rhythm?
A5: this compound administration carries a risk of QT interval prolongation, potentially leading to severe ventricular arrhythmias like Torsades de Pointes. [, , ] This risk appears more pronounced in women, especially those with hypokalemia or bradycardia. [, ] Careful monitoring of potassium levels and electrocardiograms, especially in elderly patients and those with larger left atrial dimensions, is crucial during treatment. []
Q6: Does hemodialysis affect the pharmacokinetics of this compound in patients with end-stage renal disease?
A6: Studies indicate that hemodialysis does not significantly affect the pharmacokinetics of this compound in patients with end-stage renal disease. Bepridil's plasma clearance remains similar to that observed in individuals with healthy renal function. [, ] Hemodialysis does not remove BP or its major metabolites from circulation, and no rebound in plasma concentrations occurs post-dialysis. [] Therefore, dosage adjustments are likely unnecessary for patients undergoing hemodialysis with cuprophane filters. []
Q7: Beyond its use as an antiarrhythmic agent, what other potential therapeutic applications are being explored for this compound?
A8: Emerging research indicates that this compound shows promise as a potential antiviral agent. Studies using IPEC-J2 cells as a model system demonstrate that BP can inhibit the replication of porcine epidemic diarrhea virus (PEDV). [] This antiviral effect is linked to BP's ability to modulate intracellular calcium levels by influencing calcium channel proteins like TRPV6 and PMCA1b. [] This research suggests that BP may have therapeutic potential against other viruses that depend on calcium signaling for their replication cycle.
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